molecular formula C21H18FN3 B2940435 3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline CAS No. 514186-40-4

3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline

Cat. No.: B2940435
CAS No.: 514186-40-4
M. Wt: 331.394
InChI Key: CKAQUJCPEYVPJE-UHFFFAOYSA-N
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Description

3-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a complex organic compound featuring a fluorine atom, a methyl group, and an indole ring system

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted indoles or pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Comparison with Similar Compounds

  • 2-Methyl-1H-indole: Similar indole derivative with potential biological activity.

  • 3-Fluoroaniline: Contains a fluorine atom, which can influence its chemical properties.

  • Pyridin-3-ylmethyl derivatives: Similar compounds with pyridine rings, which can affect their reactivity and biological activity.

Uniqueness: 3-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-20(18-9-2-3-10-19(18)24-14)21(15-6-5-11-23-13-15)25-17-8-4-7-16(22)12-17/h2-13,21,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAQUJCPEYVPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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